Barium thiocyanate dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

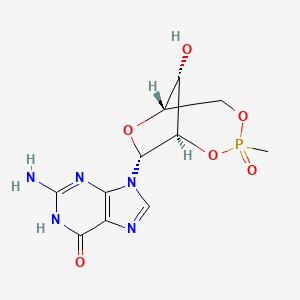

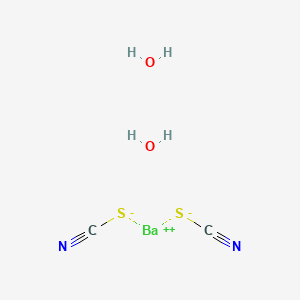

Barium thiocyanate dihydrate is a chemical compound with the formula Ba(SCN)₂·2H₂O. It is a colorless, water-soluble salt that is highly hygroscopic. This compound is known for its toxicity when ingested and its ability to irritate the skin. It is also soluble in most alcohols but insoluble in simple alkanes .

Métodos De Preparación

Barium thiocyanate dihydrate can be synthesized by dissolving barium metal or barium nitrate in a solution of thiocyanic acid . The reaction typically involves the following steps:

Dissolution of Barium Metal or Barium Nitrate: Barium metal or barium nitrate is dissolved in thiocyanic acid.

Formation of Barium Thiocyanate: The dissolved barium reacts with thiocyanic acid to form barium thiocyanate.

Crystallization: The solution is then allowed to crystallize, forming this compound.

Análisis De Reacciones Químicas

Barium thiocyanate dihydrate undergoes several types of chemical reactions, including:

Aplicaciones Científicas De Investigación

Barium thiocyanate dihydrate has several scientific research applications:

Chemistry: It is used in the synthesis of various coordination polymers and complexes.

Biology and Medicine: While its direct applications in biology and medicine are limited due to its toxicity, it is used in research to study the properties and reactions of thiocyanate compounds.

Industry: Barium thiocyanate is used in dyeing textiles and as an ingredient in some photographic solutions.

Mecanismo De Acción

The mechanism of action of barium thiocyanate dihydrate involves its ability to form complexes with various metal ions. The thiocyanate ion (SCN⁻) can coordinate with metal ions, forming stable complexes. This property is utilized in the synthesis of coordination polymers and other complex compounds .

Comparación Con Compuestos Similares

Barium thiocyanate dihydrate can be compared with other thiocyanate compounds, such as:

Cobalt Thiocyanate: Forms complexes with thiourea and other ligands, similar to barium thiocyanate.

Zinc Thiocyanate: Also forms coordination complexes and is used in similar applications.

Copper Thiocyanate: Known for its use in coordination chemistry and similar reactions.

This compound is unique due to its specific reactivity and the types of complexes it can form, particularly with barium ions .

Propiedades

Fórmula molecular |

C2H4BaN2O2S2 |

|---|---|

Peso molecular |

289.5 g/mol |

Nombre IUPAC |

barium(2+);dithiocyanate;dihydrate |

InChI |

InChI=1S/2CHNS.Ba.2H2O/c2*2-1-3;;;/h2*3H;;2*1H2/q;;+2;;/p-2 |

Clave InChI |

XCVHPOQTMCEOLP-UHFFFAOYSA-L |

SMILES canónico |

C(#N)[S-].C(#N)[S-].O.O.[Ba+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13814642.png)